molecular formula C9H9N3O B1602592 6-Methoxyquinazolin-4-amine CAS No. 885277-51-0

6-Methoxyquinazolin-4-amine

Cat. No. B1602592
M. Wt: 175.19 g/mol
InChI Key: QVBPHARYACNVKM-UHFFFAOYSA-N
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Description

6-Methoxyquinazolin-4-amine is a chemical compound that belongs to the class of quinazolines. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The compound has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

  • Application in Non-Small Cell Lung Cancer Treatment

    • Scientific Field : Oncology
    • Summary of Application : 6-Methoxyquinazolin-4-amine is used in the development of epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment of non-small cell lung cancer (NSCLC) .
    • Methods of Application : The compound is used to develop PET probes for NSCLC diagnosis and therapy monitoring. In a study, non-radioactive F-MPG and its analogue OH-MPG were investigated for their cancer treatment efficacy in vitro and in small animal models .
    • Results or Outcomes : Both F-MPG and OH-MPG displayed high therapeutic effect to NSCLC cells. Compared with a standard EGFR-TKI, F-MPG and OH-MPG showed stronger tumor inhibition in preclinical models .
  • Application in Antiproliferative Activities Against Human Cancer Cell Lines

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : 4,6,7-substituted quinazoline derivatives, including 6-Methoxyquinazolin-4-amine, were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
    • Methods of Application : The compound was synthesized and its antiproliferative activity was evaluated against human cancer cell lines in vitro .
    • Results or Outcomes : Among all the target compounds, one derivative displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .
  • Application in Breast Cancer and Lung Adenocarcinoma Treatment

    • Scientific Field : Oncology
    • Summary of Application : 2-substituted 4-anilinoquinazolines, including 6-Methoxyquinazolin-4-amine, were synthesized and evaluated for their antitumor potential in MCF-7 human breast cancer cell line and A-549 human lung adenocarcinoma cell lines .
    • Methods of Application : The compound was synthesized and its antitumor potential was evaluated in vitro .
    • Results or Outcomes : The study is still ongoing and the results are not yet available .
  • Application in Synthesis of Quinazolin-4(1H)-ones

    • Scientific Field : Organic Chemistry
    • Summary of Application : Quinazolinones have broad applications in the biological, pharmaceutical and material fields. 6-Methoxyquinazolin-4-amine is used in the synthesis of quinazolin-4(1H)-ones .
    • Methods of Application : A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones is proposed .
    • Results or Outcomes : This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .
  • Application in Design and Synthesis of Antitumor Agents

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : 4,6,7-substitute quinazoline derivatives, including 6-Methoxyquinazolin-4-amine, were designed, synthesized and evaluated for their antitumor activity .
    • Methods of Application : The compound was synthesized and its antitumor activity was evaluated .
    • Results or Outcomes : The study is still ongoing and the results are not yet available .
  • Application in EGFR-TKI Positron Emission Tomography (PET) Probes
    • Scientific Field : Oncology
    • Summary of Application : 6-Methoxyquinazolin-4-amine is used in the development of EGFR-TKI PET probes for NSCLC diagnosis and therapy monitoring .
    • Methods of Application : The compound is used to develop PET probes for NSCLC diagnosis and therapy monitoring. In a study, non-radioactive F-MPG and its analogue OH-MPG were investigated for their cancer treatment efficacy in vitro and in small animal models .
    • Results or Outcomes : Both F-MPG and OH-MPG displayed high therapeutic effect to NSCLC cells. Compared with a standard EGFR-TKI, F-MPG and OH-MPG showed stronger tumor inhibition in preclinical models .

properties

IUPAC Name

6-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBPHARYACNVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591699
Record name 6-Methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyquinazolin-4-amine

CAS RN

885277-51-0
Record name 6-Methoxy-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
HP Yan, DS Huang, JC Zhang - Advanced Materials Research, 2013 - Trans Tech Publ
… ,7-(3-(p-tolyloxy)propoxy)-N(3-chlorophenyl)-6-methoxyquinazolin-4-amine, 7-(3-(2,6-dimethylphenoxy)propoxy)-N-(3chlorophenyl)-6-methoxyquinazolin-4-amine,7-(3-phenoxypropoxy…
Number of citations: 0 www.scientific.net
L Yang, S Liu, J Chu, S Miao, K Wang, Q Zhang… - Biomaterials …, 2021 - pubs.rsc.org
… the cancer treatment efficacy of non-radioactive F-MPG and its analogue N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-hydroxyethoxy)ethoxy) ethoxy) ethoxy)-6-methoxyquinazolin-4-amine …
Number of citations: 8 pubs.rsc.org
HP Yan, GP Ouyang - Advanced Materials Research, 2013 - Trans Tech Publ
… oxy)-N-(3-chlorophenyl)-6-methoxyquinazolin-4-amine, 7-(3-(naphthalen-3-yloxy)propoxy)-N-(3-chl- orophenyl)-6-methoxyquinazolin-4-amine, were synthesized from N′-(5-(3-…
Number of citations: 3 www.scientific.net
J Prabhakaran, V Arango, VJ Majo, NR Simpson… - Bioorganic & medicinal …, 2012 - Elsevier
Synthesis and in vitro evaluation of [ 18 F](R)-N-(4-bromo-2-fluorophenyl)-7-((1-(2-fluoroethyl)piperidin-3-yl)methoxy)-6-methoxyquinazolin-4-amine ((R)-[ 18 F]FEPAQ or [ 18 F]1), a …
Number of citations: 10 www.sciencedirect.com
K Yokoyama, N Ishikawa, S Igarashi, N Kawano… - Bioorganic & medicinal …, 2008 - Elsevier
… 14f (480 mg, 57%) was obtained as a colorless solid from 2-chloro-N-cycloheptyl-6-methoxyquinazolin-4-amine 13b (610 mg, 2 mmol) and 4-pyrrolidin-1-ylpiperidine (620 mg). 14f (450 …
Number of citations: 38 www.sciencedirect.com
X Sun, Z Xiao, G Chen, Z Han, Y Liu, C Zhang… - Science translational …, 2018 - science.org
… cancer (NSCLC) through a stratification strategy using 18 F-MPG [N-(3-chloro-4-fluorophenyl)-7-(2(2-(2-(2- 18 F-fluoroethoxy) ethoxy) ethoxy) ethoxy)-6-methoxyquinazolin-4-amine] …
Number of citations: 79 www.science.org
X Su - Journal of Unify, 2019 - demo.openjournaltheme.com
… We report a positron emission tomography (PET) tracer, N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-18 F-fluoroethoxy) ethoxy) ethoxy) ethoxy)-6-methoxyquinazolin-4-amine (18 F-MPG), …
Number of citations: 2 demo.openjournaltheme.com
M Gao, CM Lola, M Wang, KD Miller, GW Sledge… - Bioorganic & medicinal …, 2011 - Elsevier
… (b) 7-(Benzyloxy)-N-(4-chloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine hydrochloride (2a). Hydrogen chloride (6.5 M, 2.54 mL) was added to a mixture of compound 1 (4.51 g, …
Number of citations: 31 www.sciencedirect.com
CRM Asquith, KA Maffuid, T Laitinen… - …, 2019 - Wiley Online Library
Quinoline‐ and quinazoline‐based kinase inhibitors of the epidermal growth factor receptor (EGFR) have been used to target non‐small cell lung cancer (NSCLC) and chordomas with …
CRM Asquith, N Fleck, CD Torrice, DJ Crona… - Bioorganic & medicinal …, 2019 - Elsevier
… N-(4-(benzyloxy)phenyl)-6-methoxyquinazolin-4-amine (4) as a light yellow solid (84 %, 231 mg, 0.647 mmol) MP 270-272 C; 1 H NMR (400 MHz, DMSO-d 6 ) δ 11.64 (s, 1H), 8.79 (s, …
Number of citations: 19 www.sciencedirect.com

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